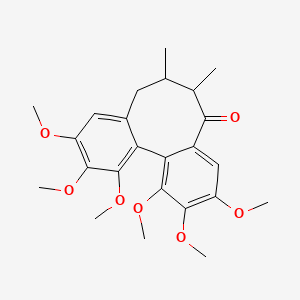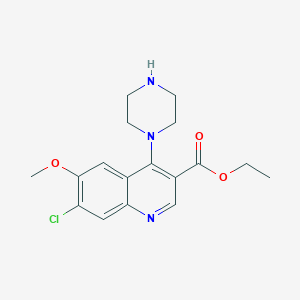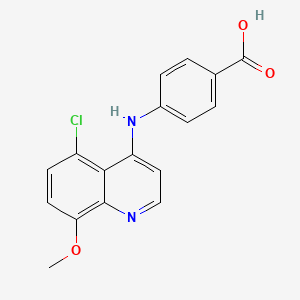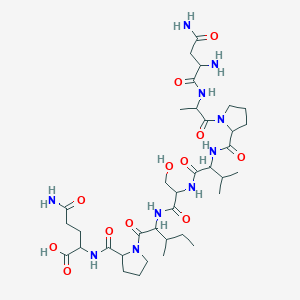![molecular formula C14H19N3 B12111413 1H-Benzimidazole, 1-[2-(1-piperidinyl)ethyl]- CAS No. 5322-91-8](/img/structure/B12111413.png)
1H-Benzimidazole, 1-[2-(1-piperidinyl)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole, 1-[2-(1-piperidinyl)ethyl]- is a heterocyclic compound that contains both benzimidazole and piperidine moieties. Benzimidazole derivatives are known for their extensive range of biological activities and are used in various therapeutic applications. The incorporation of a piperidine ring enhances the compound’s pharmacological properties, making it a subject of interest in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 1-[2-(1-piperidinyl)ethyl]- typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives, followed by the introduction of the piperidine moiety. One common method involves the reaction of o-phenylenediamine with an appropriate aldehyde or ketone in the presence of an acid catalyst to form the benzimidazole core. The piperidine ring is then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Benzimidazole, 1-[2-(1-piperidinyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine moiety can be replaced or modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole, 1-[2-(1-piperidinyl)ethyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
1H-Benzimidazole, 2-[4-(2-ethoxyethyl)-1-piperidinyl]ethyl: A similar compound with an ethoxyethyl group, used in similar applications.
1H-Benzimidazole, 2-[4-(1-piperidinyl)ethyl]: Another derivative with slight structural differences, affecting its pharmacological properties.
Uniqueness
1H-Benzimidazole, 1-[2-(1-piperidinyl)ethyl]- is unique due to the specific positioning of the piperidine ring, which enhances its biological activity and makes it a valuable compound in medicinal chemistry. Its ability to undergo various chemical reactions and its wide range of applications further highlight its significance.
Eigenschaften
| 5322-91-8 | |
Molekularformel |
C14H19N3 |
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
1-(2-piperidin-1-ylethyl)benzimidazole |
InChI |
InChI=1S/C14H19N3/c1-4-8-16(9-5-1)10-11-17-12-15-13-6-2-3-7-14(13)17/h2-3,6-7,12H,1,4-5,8-11H2 |
InChI-Schlüssel |
LELPUNBOQMOIIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCN2C=NC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5,6,9,10,11-Hexamethoxy-15,16-dimethyl-17-oxatetracyclo[12.2.1.02,7.08,13]heptadeca-2,4,6,8,10,12-hexaene](/img/structure/B12111335.png)







![Butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl-](/img/structure/B12111394.png)

![1,4-Dihydropyrrolo[3,2-b]pyrrole](/img/structure/B12111405.png)
![2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine](/img/structure/B12111407.png)


